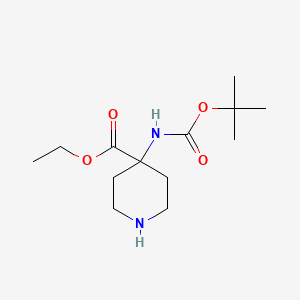

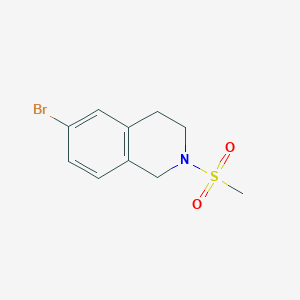

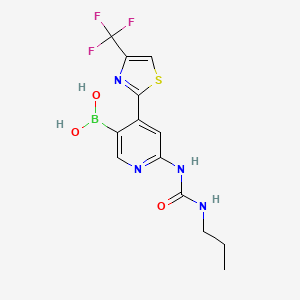

6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters . A novel pesticide intermediate, 3-(6-bromo-2-methyl-3-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole, was synthesized using 2,3-dimethylaniline as the starting material .Wissenschaftliche Forschungsanwendungen

Rapid Microwave-Assisted Cleavage of Methyl Phenyl Ethers

This study introduces a microwave-enhanced method for rapid demethylation of methyl phenyl ethers using methanesulfonic acid, illustrating the technique with several compounds and highlighting its application in synthesizing precursor compounds for labeling by alkylation. Although not directly involving 6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, this research underlines the broader utility of related methodologies in synthetic chemistry (Fredriksson & Stone-Elander, 2002).

Selectivity in Enzyme Inhibition

Research on 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) demonstrates its potent inhibition of phenylethanolamine N-methyltransferase (PNMT) and selectivity over the alpha2-adrenoceptor. This specificity is explored through the synthesis and evaluation of various compounds, contributing to understanding the role of the acidic hydrogen in imparting selectivity, which may inform the application of structurally similar compounds like 6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline in biochemical research (Grunewald et al., 1997).

Binding and Inhibition Studies

Another study focuses on the inhibitory potency of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines against PNMT, including molecular modeling and SAR studies. These findings contribute to the broader field of medicinal chemistry by providing insights into the interactions between inhibitors and the active site of PNMT, relevant for the design of targeted therapeutic agents (Grunewald et al., 2006).

Synthetic Chemistry Applications

The synthesis and functionalization of tetrahydroisoquinoline derivatives have been a subject of interest in synthetic chemistry. Studies have explored the stereochemistry of bromo- and cyano-substituted tetrahydroisoquinolines, providing valuable information for the synthesis of stereochemically complex molecules. This research may parallel the synthetic approaches and challenges associated with 6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (Sugiura et al., 1997).

Wirkmechanismus

Target of Action

Many compounds with similar structures to “6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline” are known to interact with various proteins or enzymes in the body. These could include receptors, ion channels, or enzymes involved in critical biochemical pathways .

Mode of Action

The compound could interact with its target through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The exact mode of action would depend on the specific target and the chemical structure of the compound .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound could alter the production of certain metabolites, which could have downstream effects on other processes in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence how the compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and the biochemical pathways affected. This could range from changes in cell signaling, alterations in gene expression, or even cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective or stable under acidic conditions, while others might require the presence of certain cofactors or ions to function properly .

Eigenschaften

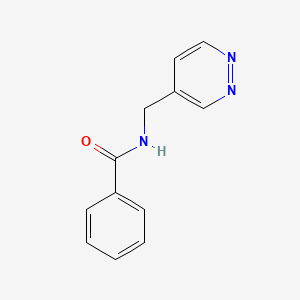

IUPAC Name |

6-bromo-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-15(13,14)12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPOZSRPPBTBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C(C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731129 | |

| Record name | 6-Bromo-2-(methanesulfonyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1046816-12-9 | |

| Record name | 6-Bromo-2-(methanesulfonyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-1-[(2-Isopropyl-4-thiazolyl)methyl]-1-methyl-3-(2-oxo-3-tetrahydrofuranyl)urea](/img/structure/B1508307.png)

![4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide](/img/structure/B1508350.png)